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Introduction
PLX73086 is a potent and selective, non-brain penetrant inhibitor of the Colony-Stimulating

Factor 1 Receptor (CSF1R). Its mechanism of action involves the blockade of CSF1R

signaling, which is critical for the survival, proliferation, and differentiation of myeloid cells,

particularly macrophages and their precursors. Due to its inability to cross the blood-brain

barrier, PLX73086 is a valuable research tool for investigating the role of peripheral myeloid

cells in various physiological and pathological processes, without the confounding effects of

central nervous system microglia depletion. These application notes provide a summary of the

available data on the use of PLX73086 in mouse models, including dosage, administration, and

expected outcomes, along with a detailed experimental protocol and a diagram of the targeted

signaling pathway.

Data Presentation
The following table summarizes the quantitative data available for the administration of

PLX73086 in mouse models.
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Parameter Value Mouse Model Study Reference

Dosage 200 mg/kg
Tg2541 (tauopathy

model), Wild-type
Lombardo et al., 2022

Administration Route Oral Tg2541, Wild-type Lombardo et al., 2022

Treatment Duration
Chronic (from 2 to 7

months of age)
Tg2541, Wild-type Lombardo et al., 2022

Effect on Brain

Microglia

No significant effect

on Iba1 and P2yr12

markers

Tg2541 Lombardo et al., 2022

Effect on Body Weight No significant change Wild-type Lombardo et al., 2022

Effect on Plasma

Neurofilament Light

Chain (NfL)

No significant change Wild-type Lombardo et al., 2022

Signaling Pathway
The diagram below illustrates the CSF1R signaling pathway targeted by PLX73086. Upon

binding of its ligands (CSF1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating

downstream signaling cascades that are crucial for myeloid cell function. PLX73086 acts as a

competitive inhibitor at the ATP-binding site of the intracellular kinase domain of the receptor,

thereby blocking these downstream signals.
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Caption: CSF1R signaling pathway inhibited by PLX73086.
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Experimental Protocols
The following protocol is based on the study by Lombardo et al. (2022) and provides a general

framework for the oral administration of PLX73086 to mouse models. Researchers should

adapt this protocol to their specific experimental needs.

Objective: To investigate the role of peripheral myeloid cells in a mouse model of disease using

the non-brain penetrant CSF1R inhibitor, PLX73086.

Materials:

PLX73086 (powder)

Vehicle for oral administration (e.g., appropriate chow formulation or gavage vehicle)

Experimental mice (e.g., Tg2541 tauopathy model or wild-type controls)

Standard animal housing and handling equipment

Analytical balance

Equipment for oral administration (if using gavage)

Procedure:

1. Drug Formulation (Note: The specific method of oral administration, i.e., in chow or by

gavage, for the 200 mg/kg dose has not been detailed in the available literature. The following

are general procedures for each method.)

For Administration in Chow:

Calculate the total amount of PLX73086 needed based on the number of mice, the

duration of the study, and the estimated daily food consumption to achieve the target dose

of 200 mg/kg/day.

Thoroughly mix the calculated amount of PLX73086 powder with a small portion of the

powdered mouse chow.
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Gradually add the PLX73086-chow mixture to the remaining bulk of the powdered chow

and mix until a homogenous distribution is achieved.

The formulated chow can then be provided to the mice as their sole food source.

Prepare fresh medicated chow regularly (e.g., weekly) to ensure drug stability.

For Administration by Oral Gavage:

Prepare a stock solution of PLX73086 in a suitable vehicle. The choice of vehicle will

depend on the solubility of PLX73086 and should be tested for stability and tolerability in

mice.

On the day of administration, dilute the stock solution to the final desired concentration for

a 200 mg/kg dose, considering the average weight of the mice and a standard gavage

volume (e.g., 5-10 ml/kg).

Ensure the solution is well-mixed before each administration.

2. Animal Dosing:

House the mice in accordance with institutional guidelines.

For chow administration, provide the medicated chow ad libitum. Monitor food intake to

ensure proper dosing.

For oral gavage, administer the prepared PLX73086 solution directly into the stomach using

a proper gavage needle. Perform this procedure at the same time each day to maintain

consistent drug levels.

The study by Lombardo et al. (2022) initiated chronic treatment at 2 months of age and

continued until 7 months of age. The duration of treatment should be adapted to the specific

experimental design.

A control group of mice should receive the vehicle (chow without the drug or the gavage

vehicle) following the same schedule.

3. Monitoring and Endpoint Analysis:
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Monitor the health and body weight of the mice regularly throughout the study. The available

data suggests no significant effect on body weight at a 200 mg/kg dose in wild-type mice.

At the end of the treatment period, collect blood and tissues for analysis.

To confirm the peripheral effects of PLX73086, perform flow cytometry or

immunohistochemistry on peripheral tissues (e.g., spleen, liver, blood) to quantify the

number of macrophages and other myeloid cell populations.

To confirm the lack of central nervous system effects, analyze brain tissue for microglial

markers (e.g., Iba1, P2yr12) and signs of neuroinflammation.

Assess relevant disease-specific readouts in the chosen mouse model.

Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using PLX73086 in a

mouse model.
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Caption: General workflow for a PLX73086 mouse study.

To cite this document: BenchChem. [PLX73086 Application Notes and Protocols for Mouse
Models]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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